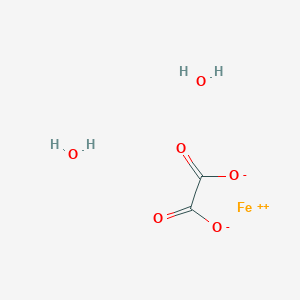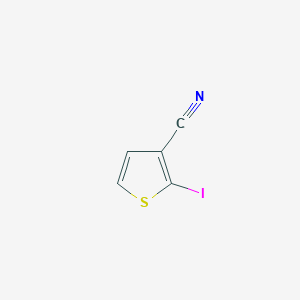
2-クロロ-3-ニトロトルエン
概要
説明
2-Chloro-3-nitrotoluene is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of toluene, where the methyl group is substituted with a chlorine atom and a nitro group at the ortho and meta positions, respectively. This compound is commonly used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .
科学的研究の応用
2-Chloro-3-nitrotoluene has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known that nitrotoluene compounds, such as 3-nitrotoluene, can affect various organs in the body, including the blood, spleen, kidneys, testes, lungs, and liver .
Mode of Action
Nitrotoluene compounds are known to undergo reactions such as isomerization and c-no2 bond dissociation . These reactions play important roles in the initial channels for nitrotoluene compounds .
Biochemical Pathways
Studies on similar compounds like nitrotoluene have shown that they can affect the ability of bacteria to assimilate new carbon sources . This suggests that 2-Chloro-3-nitrotoluene might also interact with microbial metabolic pathways.
Pharmacokinetics
It is known that nitrotoluene compounds can be absorbed through the gastrointestinal tract, the respiratory tract, and to a lesser extent, through the skin .
Result of Action
Nitrotoluene compounds are known to cause various effects such as sedation, cyanosis, and poor general condition in rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-nitrotoluene. For instance, the compound is considered harmful if swallowed, harmful in contact with skin, and toxic if inhaled . It is also very toxic to aquatic life , indicating that its release into the environment should be avoided.
生化学分析
Biochemical Properties
It is known that nitroaromatic compounds like 2-Chloro-3-nitrotoluene can be transformed into arenethiols by reacting with sodium sulphide, sodium hydrogen sulphide, or disodium disulphide
Cellular Effects
Nitroaromatic compounds can cause damage to male and female reproductive organs of rats at systemically toxic doses .
Molecular Mechanism
Nitroaromatic compounds typically exert their effects through electrophilic aromatic substitution reactions
Metabolic Pathways
It is known that nitroaromatic compounds can be metabolized by microbes via aerobic, anaerobic, or dual pathways .
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloro-3-nitrotoluene can be synthesized through several methods. One common method involves the nitration of 2-chlorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods: In industrial settings, 2-Chloro-3-nitrotoluene is produced through a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions: 2-Chloro-3-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols, to form arenethiols.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium sulfide, sodium hydrogen sulfide, disodium disulfide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2-Chloro-3-aminotoluene.
Substitution: 2-Chloro-3-arenethiol.
Oxidation: 2-Chloro-3-nitrobenzoic acid.
類似化合物との比較
- 2-Chloro-4-nitrotoluene
- 2-Chloro-6-nitrotoluene
- 3-Chloro-4-nitrotoluene
- 2-Bromo-3-nitrotoluene
Comparison: 2-Chloro-3-nitrotoluene is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it undergoes. For example, 2-Chloro-4-nitrotoluene has the nitro group at the para position relative to the chlorine, which affects its chemical behavior and the products formed in reactions. Similarly, 2-Bromo-3-nitrotoluene has a bromine atom instead of chlorine, which can lead to different reactivity patterns due to the differing electronegativities and sizes of the halogen atoms .
特性
IUPAC Name |
2-chloro-1-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSGZXRUCAWXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192786 | |
| Record name | 2-Chloro-3-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-40-9 | |
| Record name | 2-Chloro-1-methyl-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3970-40-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-3-NITROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D4MB5FE9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of exploring organic precipitants like 2-chloro-3-nitrotoluene-5-sulfonic acid for potassium?
A1: While inorganic reagents are commonly used for precipitation reactions, exploring organic alternatives like 2-chloro-3-nitrotoluene-5-sulfonic acid [] offers potential advantages. These could include enhanced selectivity for specific ions like potassium, improved solubility properties of the resulting precipitate, or opportunities for tailoring the reagent's properties through chemical modifications.
Q2: How does the structure of 2-chloro-3-nitrotoluene relate to its potential use in deriving a potassium precipitating agent?
A2: The paper by Davies et al. [] focuses on 2-chloro-3-nitrotoluene-5-sulfonic acid, a derivative of 2-chloro-3-nitrotoluene. The presence of the sulfonic acid group (-SO3H) is likely crucial for its interaction with potassium. Sulfonic acids are known to form salts with various cations, and it's plausible that the specific arrangement of chlorine and nitro groups on the aromatic ring in this compound contributes to a favorable interaction with potassium ions, potentially leading to precipitation. Further research would be needed to confirm the exact mechanism and selectivity of this interaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
![Dibenzo[a,j]coronene](/img/structure/B91102.png)








![2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone](/img/structure/B91123.png)
